2-[Bis(carboxymethyl)amino]benzoic acid
Description
Synthesis Analysis
The synthesis of related bis(amino)benzoic acid derivatives often involves multistep organic reactions, starting from readily available materials. For example, 3,5-bis(aminomethyl)benzoic acid was synthesized through a process involving bromination, azidonation, and reduction, starting from cheap 3,5-dimethylbenzoic acid. This method is noted for its simplicity and cost-effectiveness, making it suitable for commercial applications (G. Yong, 2010).
Molecular Structure Analysis
The molecular structure of bis(amino)benzoic acid derivatives is characterized using techniques such as IR spectroscopy, NMR, and elemental analysis. These compounds typically exhibit strong intermolecular interactions, including hydrogen bonding, which can influence their assembly into supramolecular structures. For instance, network formation studies involving bis(2-benzimidazylmethyl)amine and carboxylic acids, including benzoic acid derivatives, reveal the significant role of strong and weak intermolecular interactions in the formation of complex supramolecular architectures (B. Ji et al., 2011).
Chemical Reactions and Properties
Bis(amino)benzoic acid derivatives participate in various chemical reactions, serving as ligands in metal coordination or as monomers in polymerization. Their functional groups, particularly the amino and carboxylic acid moieties, allow for the formation of coordination complexes with metals or the synthesis of polymeric materials with specific properties. For example, the reaction between carboxylic acids and amines catalyzed by 2,4-bis(trifluoromethyl)phenylboronic acid highlights the potential of these compounds in facilitating amidation reactions (Ke Wang et al., 2018).
Scientific Research Applications
- Summary of the Application : The compound “2-[Bis(carboxymethyl)amino]benzoic acid” chelated with copper (MGDA-Cu) is used to enhance the bactericidal effect of Sodium Percarbonate (SP), a common sanitizing agent .
- Methods of Application or Experimental Procedures : MGDA-Cu was added to SP to increase its effect. The addition of 12 µM MGDA-Cu increased the bactericidal effect of 0.5 wt% SP against Staphylococcus aureus even in the presence of 0.3 wt% BSA, which is an experimental model of organic stain to protect bacteria from SP .
- Results or Outcomes : MGDA-Cu was effective against Escherichia coli only in the absence of BSA and showed little effect against Bacillus subtilis. It enhanced the effect of SP to decrease the viscosity of sodium alginate, which is one of the major components of biofilms . The structure of the bacterial flora was more influenced by a cleanser containing both MGDA-Cu and SP than a cleanser with only SP, suggesting that MGDA-Cu increases the sanitization effect .
properties
IUPAC Name |
2-[bis(carboxymethyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-9(14)5-12(6-10(15)16)8-4-2-1-3-7(8)11(17)18/h1-4H,5-6H2,(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEUZCGOPYSHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332636 | |
Record name | 2-[bis(carboxymethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Bis(carboxymethyl)amino]benzoic acid | |
CAS RN |
1147-65-5 | |
Record name | 2-[Bis(carboxymethyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[bis(carboxymethyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00332636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CARBOXYPHENYLIMINODIACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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